molecular formula C7H10O B14716898 1-Cyclopentene-1-carboxaldehyde, 5-methyl- CAS No. 22628-96-2

1-Cyclopentene-1-carboxaldehyde, 5-methyl-

Cat. No.: B14716898
CAS No.: 22628-96-2
M. Wt: 110.15 g/mol
InChI Key: AXYQVSMERIHUIB-UHFFFAOYSA-N
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Description

1-Cyclopentene-1-carboxaldehyde, 5-methyl- is an organic compound with the molecular formula C7H10O It is a derivative of cyclopentene, featuring a carboxaldehyde group and a methyl substituent

Preparation Methods

The synthesis of 1-Cyclopentene-1-carboxaldehyde, 5-methyl- can be achieved through several routes. One common method involves the reaction of cyclopentadiene with formaldehyde in the presence of a catalyst to form the corresponding cyclopentene derivative. This reaction typically requires controlled conditions, such as specific temperatures and pressures, to ensure the desired product is obtained with high yield and purity .

Industrial production methods may involve the use of advanced catalytic systems and continuous flow reactors to optimize the efficiency and scalability of the synthesis process. These methods are designed to meet the demands of large-scale production while maintaining the quality and consistency of the compound.

Chemical Reactions Analysis

1-Cyclopentene-1-carboxaldehyde, 5-methyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

    Oxidation: The compound can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the aldehyde group can yield the corresponding alcohol, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the aldehyde group can be replaced by other functional groups under appropriate conditions.

Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed .

Scientific Research Applications

1-Cyclopentene-1-carboxaldehyde, 5-methyl- has several scientific research applications:

Mechanism of Action

The mechanism by which 1-Cyclopentene-1-carboxaldehyde, 5-methyl- exerts its effects involves interactions with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity and function. This reactivity is central to its role in chemical synthesis and biological studies .

Comparison with Similar Compounds

1-Cyclopentene-1-carboxaldehyde, 5-methyl- can be compared with other similar compounds, such as:

Properties

CAS No.

22628-96-2

Molecular Formula

C7H10O

Molecular Weight

110.15 g/mol

IUPAC Name

5-methylcyclopentene-1-carbaldehyde

InChI

InChI=1S/C7H10O/c1-6-3-2-4-7(6)5-8/h4-6H,2-3H2,1H3

InChI Key

AXYQVSMERIHUIB-UHFFFAOYSA-N

Canonical SMILES

CC1CCC=C1C=O

Origin of Product

United States

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